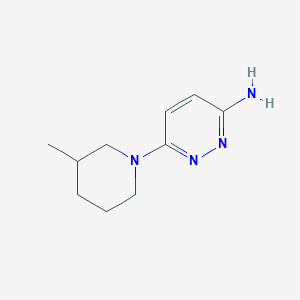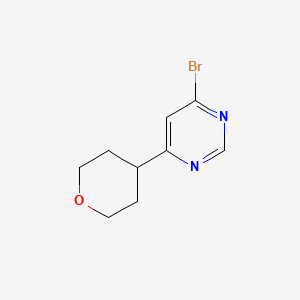![molecular formula C13H15BrF3N B1467696 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine CAS No. 913296-73-8](/img/structure/B1467696.png)
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the piperidine ring onto a bromo-trifluoromethyl-phenyl precursor. The specifics of the reaction would depend on the exact conditions and reagents used . It’s also important to note that the synthesis of similar compounds often involves the use of palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a bromo-trifluoromethyl-phenyl group. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the piperidine ring and the bromo-trifluoromethyl-phenyl group. For instance, the bromine atom could potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación
Discovery and Optimization in Chemical Synthesis
Discovery of Inhibitors
A study led by Thalji et al. (2013) introduced 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, indicating the importance of the phenyl group substitution for reducing clearance and enhancing oral exposure. This research highlights the compound's role in synthesizing inhibitors for in vivo investigation of various disease models (Thalji et al., 2013).
Stereoselective Synthesis
A methodology for the stereoselective synthesis of uniquely substituted alkylamine derivatives with multiple chiral centers was demonstrated by McCall et al. (2008), utilizing multisubstituted piperidines for ring opening. This approach is particularly significant for creating compounds with specific stereochemical configurations (McCall, Grillo, & Comins, 2008).
Chemical Structure and Properties Analysis
Structural Characterization
Research by Natarajan and Mathews (2011) focused on the crystal structure of Ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate, providing insights into the piperidine ring's conformation and the orientation of substituents. This study offers a detailed look at the molecular geometry and potential interaction sites (Natarajan & Mathews, 2011).
Analysis of Substituted Piperidines
The synthesis and evaluation of various N-acyl-N-phenyl ureas of piperidine and its derivatives were explored by Ranise et al. (2001), demonstrating the compound's utility in generating novel structures with anti-inflammatory and anti-proliferative activities. This work exemplifies the compound's versatility in chemical synthesis and biological application (Ranise et al., 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3N/c14-12-5-4-11(13(15,16)17)8-10(12)9-18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNWEIPOFYZEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



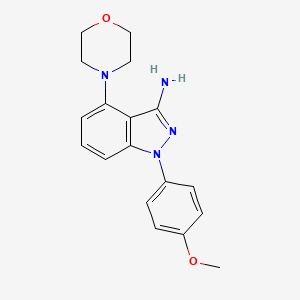
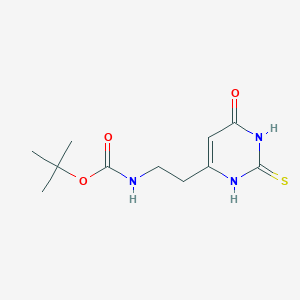
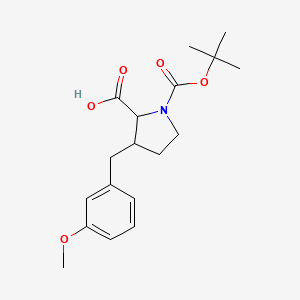
![1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467621.png)
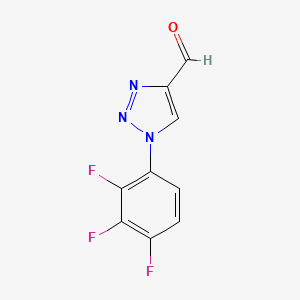
![Methyl[(2-methylcyclobutyl)methyl]amine](/img/structure/B1467626.png)
![tert-Butyl [4-(2-pyridinyl)-2-pyrimidinyl]methylcarbamate](/img/structure/B1467628.png)
![[5-(3,5-Difluorophenyl)-4-isopropyl-2-pyrimidinyl]methanol](/img/structure/B1467629.png)
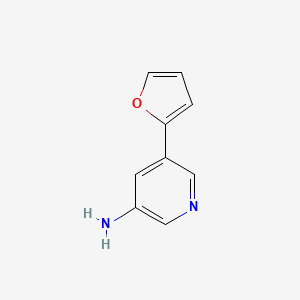
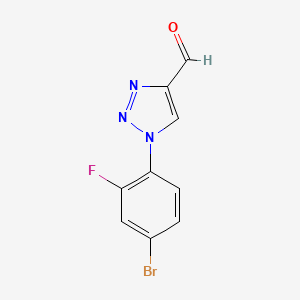
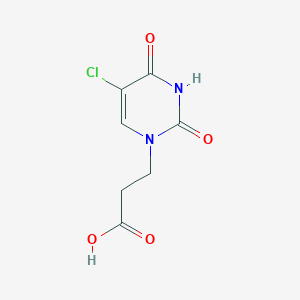
![2-(m-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467634.png)
